![molecular formula C11H7ClF3N3O B2466336 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 861452-42-8](/img/structure/B2466336.png)
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride is a chemical compound with the molecular formula C11H7ClF3N3O . It has a molecular weight of 271.2 .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, such as this compound, is typically based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines has been reported, where the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H8F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h3-4,15H,1-2H2,(H,18,19) . This code provides a unique identifier for the compound and can be used to generate its structural formula.Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[1,5-a] Pyrimidines
Pyrazolo[1,5-a]pyrimidines, including derivatives similar to 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride, have been extensively studied for their synthesis and biological activities. For instance, the synthesis of 6-arylsubstituted pyrazolo[1,5-a]pyrimidines demonstrates the versatility of this chemical scaffold in producing various derivatives with potential biological activities (Xu Li-feng, 2011).
Efficient Synthesis Methods
Efficient synthesis methods for 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines have been developed, highlighting the chemical flexibility and potential for creating diverse compounds for scientific research. These methods involve various chemical reactions such as SNAr and Suzuki Cross-Coupling, indicating the compound's utility in organic synthesis (Badr Jismy et al., 2020).
Ring-chain Tautomerism
Research on β-carbonyl-substituted 4H-chromenes and 1H-benzo[f]Chromenes with 5-aminopyrazoles has led to the discovery of a new type of ring-chain tautomerism involving 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. This finding expands the understanding of the chemical behavior of these compounds (V. Osyanin et al., 2021).
Optical Properties in Solution and Solid-State
The study of the optical properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines in both solution and solid-state has provided insights into the photophysical characteristics of these compounds. This research is crucial for potential applications in materials science and photophysics (Felipe S. Stefanello et al., 2022).
Novel Synthesis of Fluorinated Pyrazolo[1,5-a]pyrimidines
Novel synthetic methods for creating fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines have been developed, showcasing the compound's role in the development of biologically interesting fluorinated molecules (Badr Jismy et al., 2018).
In Silico Pharmacokinetic Predictions
The in silico pharmacokinetic predictions of glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines have been conducted, highlighting the compound's significance in drug discovery and development (K. Atta et al., 2019).
Combinatorial Libraries Synthesis
The synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold has been accomplished, demonstrating the compound's utility in high-throughput chemical synthesis and screening (I. Dalinger et al., 2005).
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O/c12-10(19)7-4-9-16-6(5-1-2-5)3-8(11(13,14)15)18(9)17-7/h3-5H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIFXLAPFZVPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)phenyl ether](/img/structure/B2466253.png)

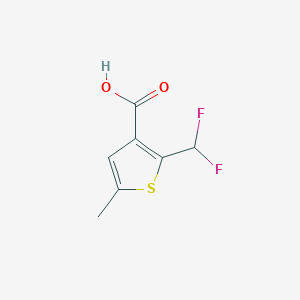
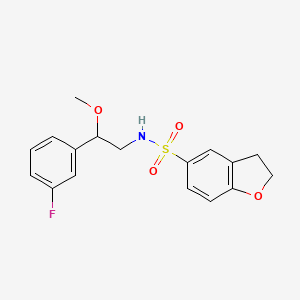
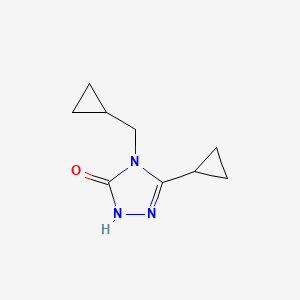
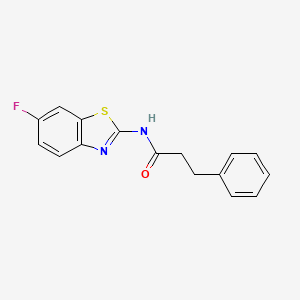
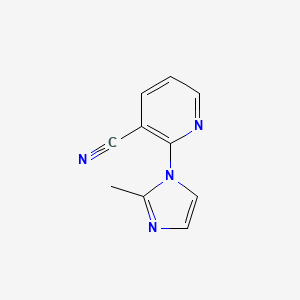
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2466262.png)
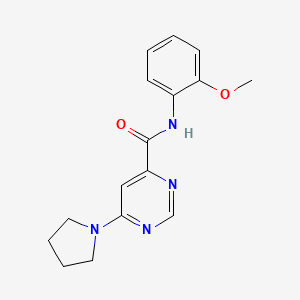
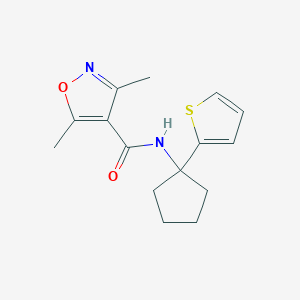
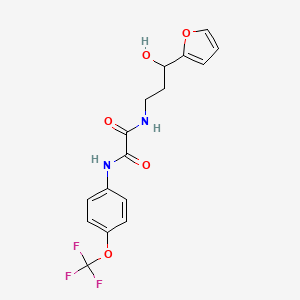
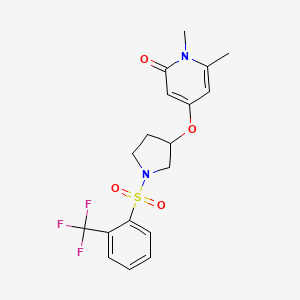
![N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466275.png)
